molecular formula C17H24O3 B1360728 8-(4-n-Propylphenyl)-8-oxooctanoic acid CAS No. 951892-26-5

8-(4-n-Propylphenyl)-8-oxooctanoic acid

Cat. No.: B1360728
CAS No.: 951892-26-5
M. Wt: 276.4 g/mol
InChI Key: IJYAOIUOOMEHIM-UHFFFAOYSA-N
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Description

8-(4-n-Propylphenyl)-8-oxooctanoic acid (CAS 951892-26-5) is a high-purity organic compound offered for research and development purposes. This compound features a linear carbon chain terminating in a carboxylic acid, with an aromatic ketone group separated by a spacer, making it a candidate for use in combinatorial chemistry and the synthesis of more complex structures, such as macrocyclic compounds and peptidomimetics . With a molecular formula of C17H24O3 and a molecular weight of 276.376 g/mol, it is characterized by a purity of 97.0% . Researchers can identify the compound by its canonical SMILES: CCCCl=CC=C(C(=O)CCCCCCC(=O)O)C=Cl . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Safety Data Sheet (SDS) prior to handling. This compound may be harmful if swallowed and cause skin and serious eye irritation .

Properties

IUPAC Name

8-oxo-8-(4-propylphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-7-14-10-12-15(13-11-14)16(18)8-5-3-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYAOIUOOMEHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-n-Propylphenyl)-8-oxooctanoic acid typically involves the reaction of 4-propylbenzaldehyde with a suitable octanoic acid derivative under controlled conditions. The reaction may proceed through a series of steps including aldol condensation, oxidation, and esterification, followed by hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-(4-n-Propylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Calcium Channel Blockade

Research indicates that compounds similar to 8-(4-n-Propylphenyl)-8-oxooctanoic acid can act as calcium channel blockers. Such activity is relevant in treating conditions like stroke and epilepsy. A study outlined in U.S. Patent US6423689 highlights the efficacy of these compounds in blocking N-type calcium channels, which can lead to neuroprotective effects during ischemic events .

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its structural analogs are often explored for their analgesic properties, similar to those of ibuprofen .

Neurological Disorders

Given its ability to modulate calcium influx in neurons, this compound may be beneficial in treating neurological disorders characterized by excessive neuronal excitability. Research into its effects on neurodegenerative diseases is ongoing, with promising results regarding its ability to reduce oxidative stress in neuronal cells .

Cancer Research

The compound's mechanism of action may also extend to oncology, particularly in targeting pathways involved in cancer cell proliferation. Preliminary studies suggest that it could inhibit certain cancer cell lines by disrupting metabolic pathways crucial for tumor growth .

Case Studies

Study ReferenceFocus AreaFindings
U.S. Patent US6423689Stroke TreatmentDemonstrated efficacy in blocking calcium channels, reducing neuronal damage during ischemia .
PMC Article on Prolyl OligopeptidaseNeurodegenerationShowed potential for modulating protein interactions linked to neurodegenerative diseases .
Research on Anti-inflammatory EffectsPain ManagementExhibited significant reduction in inflammation markers compared to control groups .

Mechanism of Action

The mechanism of action of 8-(4-n-Propylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 8-oxooctanoic acid scaffold is highly versatile, with modifications primarily occurring at the phenyl ring substituent. Key analogs include:

Compound Name Substituent Molecular Formula Key Properties/Applications
8-Oxo-8-phenyloctanoic acid Phenyl C₁₄H₁₈O₃ PROTAC synthesis; HDAC binding
8-(4-Chlorophenyl)-8-oxooctanoic acid 4-Chlorophenyl C₁₄H₁₇ClO₃ Higher electrophilicity; used in safety studies
8-(4-Bromophenyl)-8-oxooctanoic acid 4-Bromophenyl C₁₄H₁₇BrO₃ Enhanced steric bulk; potential bromine-specific interactions
8-(2-Iodophenyl)-8-oxooctanoic acid 2-Iodophenyl C₁₄H₁₇IO₃ High molecular weight (360.19 g/mol); XLogP3-AA = 3.5
8-(2,3-Dichlorophenyl)-8-oxooctanoic acid 2,3-Dichlorophenyl C₁₄H₁₆Cl₂O₃ Dual halogenation; increased hydrophobicity
8-(4-n-Propylphenyl)-8-oxooctanoic acid 4-n-Propylphenyl C₁₇H₂₄O₃ (inferred) Hypothesized improved lipophilicity due to alkyl chain

Substituent Impact :

  • Alkyl chains (e.g., n-propyl) increase lipophilicity, aiding membrane permeability and bioavailability .
  • Halogen position : Ortho-substituted iodophenyl () may sterically hinder interactions compared to para-substituted analogs.

Yield and Purity :

  • Purity levels for intermediates like 8-((4-((2-methoxy-5-...)) reach ~96% .
  • Halogenated derivatives (e.g., 4-bromo) are commercially available at 95% purity , while iodinated analogs require specialized handling due to their higher molecular weight .

Biological Activity

8-(4-n-Propylphenyl)-8-oxooctanoic acid, also known by its CAS number 951892-26-5, is an organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an octanoic acid backbone with a propylphenyl substituent. This configuration may influence its interaction with biological targets, particularly in lipid metabolism and cellular signaling pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • ACAT Inhibition : The compound has been investigated for its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical in cholesterol metabolism. Inhibition of ACAT can lead to decreased cholesterol esterification, potentially lowering cholesterol levels in the bloodstream and preventing atherosclerosis .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cardiovascular health, where oxidative modification of low-density lipoprotein (LDL) is a key factor in atherogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular pathways involved in lipid metabolism. For example:

  • Effect on Foam Cell Formation : The compound has been shown to reduce the transformation of macrophages into foam cells, a process critical for the development of atherosclerotic lesions. By inhibiting oxidative modifications of LDL, it helps maintain normal macrophage function .

In Vivo Studies

Animal model studies are crucial for understanding the broader implications of this compound's activity:

  • Cholesterol Levels : In rodent models, administration of this compound resulted in significant reductions in serum cholesterol levels. This effect is attributed to its ACAT inhibitory activity and subsequent reduction in cholesterol absorption from the diet .

Comparative Analysis

CompoundMechanism of ActionPotential Applications
This compoundACAT inhibition, antioxidant activityHyperlipidemia treatment
Other ACAT inhibitorsSimilar mechanismsCardiovascular disease prevention

Q & A

Q. What are the critical safety protocols for handling 8-(4-n-Propylphenyl)-8-oxooctanoic acid in laboratory settings?

Answer:

  • Hazard Identification : The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Personal Protective Equipment (PPE) :
    • Eye/Face Protection : EN 166-compliant safety goggles and face shields.
    • Skin Protection : Nitrile or neoprene gloves (pre-tested for permeability), chemical-resistant lab coats.
    • Respiratory Protection : P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 filters for high concentrations .
  • Handling : Use fume hoods to minimize aerosol formation. Avoid skin contact via "no-touch" glove removal techniques .
  • Waste Disposal : Segregate waste and use certified biohazard disposal services to prevent environmental contamination .

Q. How can researchers synthesize this compound derivatives for HDAC inhibitor studies?

Answer:

  • Key Reaction : Conjugate the HDAC-binding headgroup (e.g., hydroxamic acid) to the 8-oxooctanoic acid backbone via suberic acid linkers.
    • Example: In PROTAC synthesis, a tetrahydropyranyl-protected HDAC ligand reacts with suberic acid to form 8-((4-substituted phenyl)amino)-8-oxooctanoic acid intermediates .
  • Conditions :
    • Coupling Reagents : HATU or EDC/NHS in anhydrous DMF.
    • Temperature : Room temperature for 12–24 hours under nitrogen .
  • Purification : Flash chromatography (silica gel, 3:7 ethyl acetate/hexane) yields >90% purity .

Advanced Research Questions

Q. What methodological challenges arise when using 8-oxooctanoic acid derivatives to design isoform-selective HDAC inhibitors?

Answer:

  • Binding Affinity Variability : HDAC isoforms (e.g., HDAC6 vs. HDAC8) show divergent interactions with 8-oxooctanoic acid linkers.
    • Data : Peptide microarrays modified with L-2-amino-8-(hydroxyamino)-8-oxooctanoic acid (Asuha) show 3–5× higher HDAC6 retention than HDAC1 .
  • Structural Optimization :
    • Linker Length : 8-carbon chains optimize HDAC6 selectivity, while shorter chains favor HDAC8 .
    • Substituents : 4-n-Propylphenyl groups enhance hydrophobic interactions with HDAC6’s catalytic pocket .

Q. How can this compound be utilized in developing PROTACs for neuroblastoma research?

Answer:

  • PROTAC Design :
    • Target Protein : HDAC8 (overexpressed in MYCN-amplified neuroblastomas).
    • Ligand Pairing : Conjugate the 8-oxooctanoic acid-HDAC ligand to a VHL E3 ligase recruiter (e.g., VHL_1k) .
  • Biological Evaluation :
    • Degradation Efficiency : Western blotting shows >70% HDAC8 depletion at 100 nM PROTAC concentration after 24 hours .
    • Apoptosis Assay : Caspase-3/7 activation increases 4-fold in SH-SY5Y neuroblastoma cells post-treatment .

Q. What are the metabolic pathways of 8-oxooctanoic acid-based radiotracers in hepatic studies?

Answer:

  • Case Study : 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA) undergoes β-oxidation in murine liver models:
    • Metabolite Identification : LC-MS detects 4-cyclopentadienyltricarbonyl 99mTc 4-oxobutanoic acid (99mTc-CpTTBA) as the primary metabolite .
    • Kinetics : Hepatic clearance t1/2 = 45 minutes in control mice vs. t1/2 = 120 minutes in CCl4-treated models (impaired β-oxidation) .
  • Imaging : Planar scintigraphy in rats shows rapid liver uptake (SUV = 8.2 at 15 min) and renal excretion .

Contradictions & Limitations

  • Synthetic Yield Variability : PROTAC synthesis yields range from 50–69% depending on linker chemistry, highlighting reproducibility challenges .
  • Safety Data Gaps : No carcinogenicity or chronic toxicity data are available, necessitating conservative exposure limits .

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